molecular formula C18H13N3O2S B2722179 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide CAS No. 899734-59-9

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide

Cat. No. B2722179
CAS RN: 899734-59-9
M. Wt: 335.38
InChI Key: QXPCGKQGGQPXCL-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-yl is a structural component found in a variety of chemical compounds . These compounds often exhibit diverse biological activities, including antiviral, antioxidant, and antimalarial properties . Naphthamide, on the other hand, is a component that includes a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an amide group.


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-yl compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-yl compounds can be analyzed using various spectroscopic techniques . For example, the IR spectra of these compounds often reveal characteristic bands at specific wavenumbers .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-yl compounds can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .

Mechanism of Action

While the mechanism of action for your specific compound is not available, thieno[2,3-d]pyrimidin-4-yl compounds often exhibit their biological activities by interacting with various enzymes and receptors in the body .

Future Directions

The future research on thieno[2,3-d]pyrimidin-4-yl compounds could focus on designing new derivatives with improved potency and acceptable pharmacokinetics for in vivo evaluation .

properties

IUPAC Name

3-methoxy-N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-15-9-12-5-3-2-4-11(12)8-14(15)17(22)21-16-13-6-7-24-18(13)20-10-19-16/h2-10H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPCGKQGGQPXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide

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